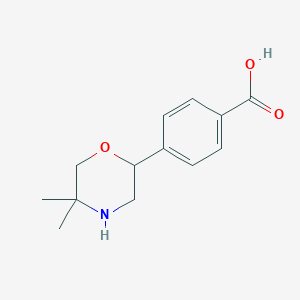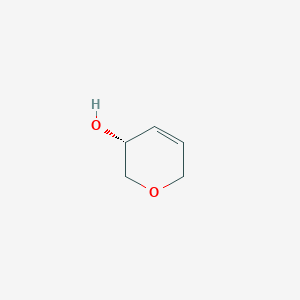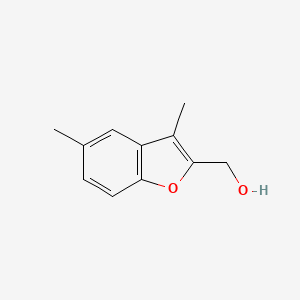
1-(3-(2-((4-Chlorophenoxy)methyl)phenyl)propyl)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(2-((4-Chlorophenoxy)methyl)phenyl)propyl)piperidine hydrochloride is a chemical compound with the molecular formula C21H27Cl2NO and a molecular weight of 380.35 . This compound is primarily used for research purposes and is known for its unique structure, which includes a piperidine ring substituted with a chlorophenoxy group.
Métodos De Preparación
The synthesis of 1-(3-(2-((4-Chlorophenoxy)methyl)phenyl)propyl)piperidine hydrochloride involves several steps. One common method starts with 3-(4-chlorophenyl)propionic acid, which undergoes reduction and esterification to form 3-(4-chlorophenyl)propyl methanesulfonate. This intermediate then reacts with 1-piperidine propyl alcohol in an N,N-dimethylacetamide medium, followed by salification to yield the final product . This method is particularly suitable for industrial production due to its simplicity, safety, and high yield.
Análisis De Reacciones Químicas
1-(3-(2-((4-Chlorophenoxy)methyl)phenyl)propyl)piperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions: Typical reagents include methanesulfonates and N,N-dimethylacetamide for substitution reactions.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It is used in the production of other chemical compounds and materials.
Mecanismo De Acción
The exact mechanism of action of 1-(3-(2-((4-Chlorophenoxy)methyl)phenyl)propyl)piperidine hydrochloride is not well-documented. its structure suggests that it may interact with various molecular targets, including enzymes and receptors, through its piperidine and chlorophenoxy groups. These interactions can modulate biological pathways, although specific pathways and targets are not clearly identified in the literature .
Comparación Con Compuestos Similares
1-(3-(2-((4-Chlorophenoxy)methyl)phenyl)propyl)piperidine hydrochloride can be compared with other piperidine derivatives, such as:
1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine: This compound acts as a dopamine reuptake inhibitor and has been studied for its potential in treating cocaine addiction.
3-[(2-chlorophenoxy)methyl]piperidine hydrochloride: Another similar compound with a chlorophenoxy group, used in various chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H27Cl2NO |
|---|---|
Peso molecular |
380.3 g/mol |
Nombre IUPAC |
1-[3-[2-[(4-chlorophenoxy)methyl]phenyl]propyl]piperidine;hydrochloride |
InChI |
InChI=1S/C21H26ClNO.ClH/c22-20-10-12-21(13-11-20)24-17-19-8-3-2-7-18(19)9-6-16-23-14-4-1-5-15-23;/h2-3,7-8,10-13H,1,4-6,9,14-17H2;1H |
Clave InChI |
VTFFDUMUAGOKSH-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCCC2=CC=CC=C2COC3=CC=C(C=C3)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate](/img/structure/B13061234.png)
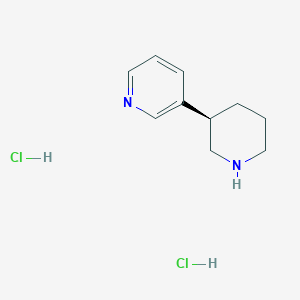
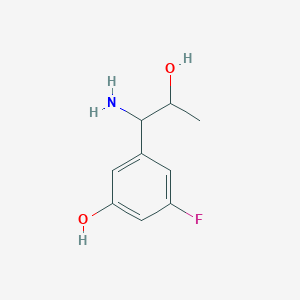
![10-[(Z)-2-(dimethylamino)ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B13061251.png)

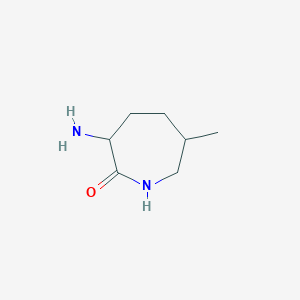
![2-{2-[(Butan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B13061269.png)

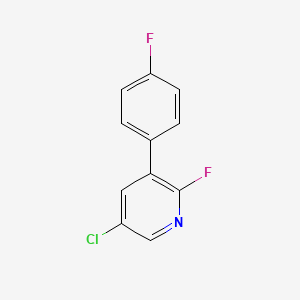
![8-[(Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinolinehydrochloride](/img/structure/B13061290.png)
